1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring with an aldehyde functional group
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.
Attachment of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds .
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those that require the trifluoromethyl group for enhanced bioactivity and metabolic stability.
Industry: The compound is used in the development of agrochemicals and other industrial products that benefit from the unique properties of the trifluoromethyl group .
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde is largely dependent on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)phenyl]thiourea: This compound also features a trifluoromethyl group and a phenyl ring but has a thiourea functional group instead of a triazole ring and aldehyde group.
Trifluoromethylphenyl isocyanate: This compound contains a trifluoromethyl group and a phenyl ring with an isocyanate functional group. .
Trifluoromethylpyridine: This compound features a trifluoromethyl group attached to a pyridine ring.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, triazole ring, and aldehyde functional group, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]triazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-2-1-3-9(4-7)16-5-8(6-17)14-15-16/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXUZTOOEUEWQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170786 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901170786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113934-28-4 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113934-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901170786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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